

# ATTO 465: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | ATTO 465  |
| Cat. No.:      | B15556038 |

[Get Quote](#)

An in-depth review of the fluorescent dye **ATTO 465**, offering a performance comparison with popular alternatives and detailed experimental insights for researchers, scientists, and drug development professionals.

**ATTO 465** is a fluorescent dye belonging to the ATTO series of patented labels. It is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability.<sup>[1][2]</sup> Derived from acriflavine, this moderately hydrophilic dye is well-suited for a range of applications in the life sciences, including the labeling of proteins, DNA, and RNA, as well as for high-sensitivity detection techniques like single-molecule spectroscopy.<sup>[1][2]</sup>

## Physicochemical Properties

**ATTO 465** exhibits an absorption maximum at approximately 453 nm and an emission maximum at around 506 nm, resulting in a significant Stokes shift of about 53 nm.<sup>[1][3]</sup> Its molar extinction coefficient is  $7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ , and it boasts a high fluorescence quantum yield of 75%. The fluorescence lifetime of **ATTO 465** is approximately 5.0 ns.<sup>[2]</sup> These properties make it a bright and readily detectable fluorescent probe.

## Performance Comparison

A key consideration for researchers selecting a fluorescent dye is its performance relative to other available options. This guide provides a comparative overview of **ATTO 465** against common alternatives in a similar spectral range.

| Property                                                         | ATTO 465 | YO-PRO-1 | ATTO 465<br>(free acid) | Alexa Fluor<br>488 | FITC    |
|------------------------------------------------------------------|----------|----------|-------------------------|--------------------|---------|
| Excitation Max (nm)                                              | 453      | ~491     | 453                     | ~495               | ~495    |
| Emission Max (nm)                                                | 506      | ~509     | 508                     | ~519               | ~519    |
| Molar Extinction Coefficient (M <sup>-1</sup> cm <sup>-1</sup> ) | 75,000   | ~90,000  | 75,000                  | ~71,000            | ~75,000 |
| Quantum Yield (%)                                                | 75       | ~50      | 75                      | ~92                | ~92     |
| Photostability                                                   | High     | Moderate | Moderate                | High               | Low     |

Table 1: Comparison of the photophysical properties of **ATTO 465** and its alternatives. Data for **ATTO 465** and its free acid form are from product information sheets.[\[2\]](#) Data for YO-PRO-1, Alexa Fluor 488, and FITC are compiled from various sources and may vary depending on the experimental conditions.

## Photostability

One of the most significant advantages of **ATTO 465** is its high photostability. A study comparing a derivative, **ATTO 465**-pentafluoroaniline (**ATTO 465**-p), to the commonly used nuclear stain YO-PRO-1 and the free acid form of **ATTO 465** demonstrated its superior resistance to photobleaching.[\[4\]](#) Under continuous laser irradiation at 486 nm, **ATTO 465**-p exhibited significantly slower bleaching kinetics.[\[4\]](#) This enhanced photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

## Experimental Protocols

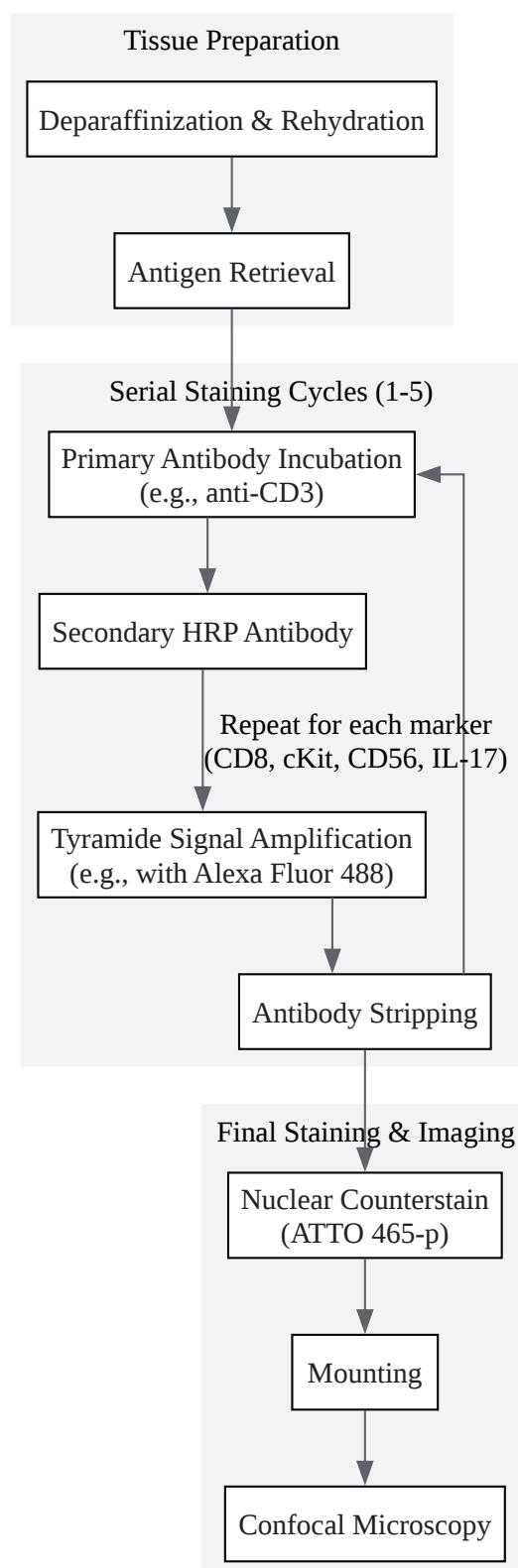
Detailed methodologies are essential for reproducible experimental outcomes. Below are protocols for common applications of **ATTO 465**.

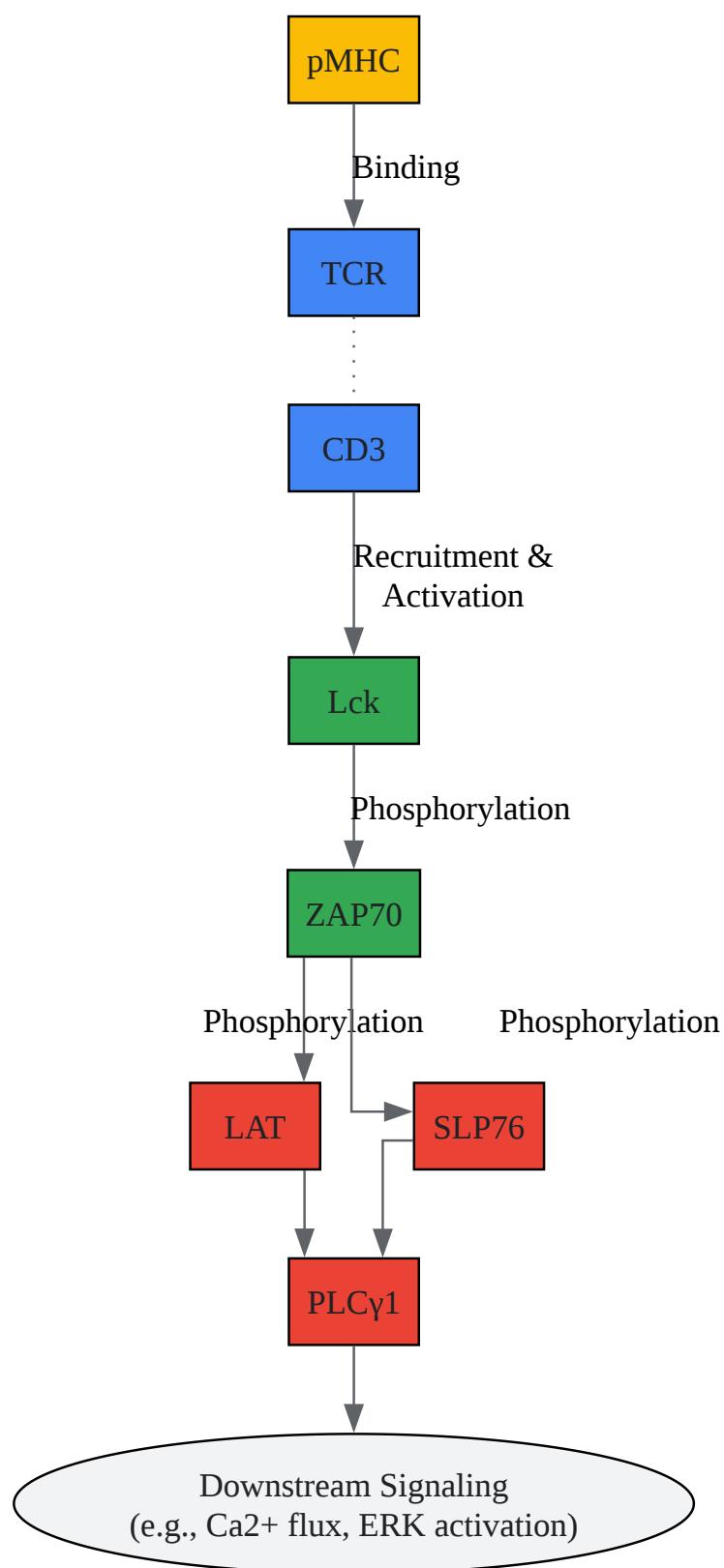
## Antibody Conjugation

This protocol outlines the steps for conjugating **ATTO 465** NHS ester to an antibody.

### Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- **ATTO 465** NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (1 M, pH 8.3)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)


### Procedure:


- Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.
- Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to adjust the pH to ~8.3.
- Immediately before use, dissolve the **ATTO 465** NHS ester in DMF or DMSO to a concentration of 1 mg/mL.
- Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized for the specific application, but a starting point of 10-15 moles of dye per mole of antibody is recommended.
- Incubate the reaction for 1 hour at room temperature, protected from light.
- Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.
- Collect the fractions containing the fluorescently labeled antibody. The degree of labeling can be determined spectrophotometrically.

## Multiplex Immunofluorescence

**ATTO 465** is particularly valuable for multiplex immunofluorescence (mIF) due to its distinct spectral properties, which allow for good separation from other commonly used fluorophores.<sup>[4]</sup> <sup>[5]</sup> A study by Dodge et al. (2022) demonstrated the use of an **ATTO 465** derivative as a nuclear stain in a 6-plex mIF panel to identify various immune cell markers in human tonsil tissue.<sup>[4]</sup>

Experimental Workflow for 6-Plex Multiplex Immunofluorescence:





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Spectrum [Atto 465] | AAT Bioquest [aatbio.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [ATTO 465: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556038#atto-465-review-and-literature-search>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)